2,3-Bis(2-pyridyl)quinoxaline

Übersicht

Beschreibung

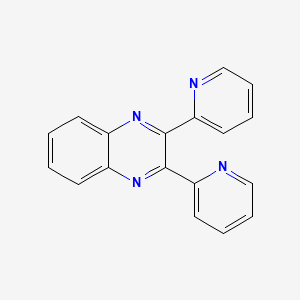

2,3-Bis(2-pyridyl)quinoxaline is an organic compound that belongs to the class of heterocyclic compounds known as quinoxalines. These compounds are characterized by a benzene ring fused with a pyrazine ring. This compound is notable for its ability to form complexes with various metals, making it a valuable ligand in coordination chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Bis(2-pyridyl)quinoxaline typically involves the condensation reaction between ortho-phenylenediamine and 2,2’-bipyridine-3,3’-dicarboxaldehyde. This reaction is usually carried out in the presence of a catalyst such as acetic acid under reflux conditions . The reaction yields the desired quinoxaline derivative after purification.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 2,3-Bis(2-pyridyl)quinoxaline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinoxaline N-oxides.

Reduction: Reduction reactions can convert it to dihydroquinoxalines.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridyl rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Quinoxaline N-oxides.

Reduction: Dihydroquinoxalines.

Substitution: Substituted quinoxalines with various functional groups.

Wissenschaftliche Forschungsanwendungen

Coordination Chemistry

Metal Complex Formation

2,3-Bis(2-pyridyl)quinoxaline acts as a bidentate ligand, forming stable complexes with various transition metals. Notably, it has been utilized in synthesizing platinum(II) complexes that exhibit unique structural and reactivity properties. These complexes often form seven-membered chelates, enhancing their stability and biological activity.

Case Study: Platinum(II) Complexes

Research has shown that dichloro platinum(II) complexes coordinated with this compound demonstrate significant reactivity towards nucleophiles. For instance, studies indicate that the reactivity of these complexes can be modulated by structural modifications to the ligand, such as the addition of methyl groups or phenyl groups. This modification affects the pKa values and the electrophilicity of the platinum center, influencing the complexes' interaction with biological targets like DNA .

| Complex | pKa Value | Reactivity |

|---|---|---|

| bpqPt(OH₂)₂²⁺ | 4.5 | Moderate |

| dmbpqPt(OH₂)₂²⁺ | 4.0 | Higher |

| bbqPt(OH₂)₂²⁺ | 3.8 | Highest |

Anticancer Activity

Biological Applications

The anticancer properties of platinum complexes containing this compound have been investigated extensively. These studies reveal that such complexes can induce apoptosis in cancer cells through mechanisms involving DNA intercalation and groove binding.

Case Study: Cytotoxicity Assessment

In vitro studies using human liver carcinoma cells (HepG2) demonstrated that certain platinum(II) complexes exhibit varying levels of cytotoxicity. The MTT assay results indicated that modifications to the ligand structure could enhance or reduce the anticancer efficacy of these complexes .

| Complex | IC₅₀ (µM) | Mechanism |

|---|---|---|

| bpqPtCl₂ | 25 | DNA intercalation |

| dmbpqPtCl₂ | 15 | Apoptosis induction |

| bbqPtCl₂ | 10 | Necrosis |

Photophysical Properties

Fluorescent Applications

The photophysical properties of this compound and its metal complexes have been explored for potential applications in photodynamic therapy (PDT). The ability to absorb light and generate reactive oxygen species makes these compounds suitable candidates for cancer treatment strategies involving light activation.

Case Study: Fluorescence Studies

Fluorescence spectroscopy has been employed to study the interaction of these compounds with cellular components. The results suggest that certain derivatives can serve as effective photosensitizers in PDT due to their favorable absorption and emission characteristics .

Redox Chemistry

Electrochemical Applications

The redox properties of this compound are essential for its application in electrochemical sensors and devices. Its ability to undergo reversible oxidation and reduction makes it a suitable candidate for developing sensors for detecting metal ions or other analytes.

Research Findings

Studies have demonstrated that modifications to the ligand can enhance its electron transfer properties, thereby improving the sensitivity and selectivity of electrochemical sensors .

Wirkmechanismus

The mechanism of action of 2,3-Bis(2-pyridyl)quinoxaline primarily involves its ability to chelate metal ions. This chelation can alter the electronic properties of the metal center, making it more reactive in catalytic processes. In biological systems, the compound can intercalate into DNA, disrupting the normal function of the DNA and leading to cytotoxic effects .

Vergleich Mit ähnlichen Verbindungen

2,2’-Bipyridine: Another bidentate ligand used in coordination chemistry.

1,10-Phenanthroline: A ligand with a similar structure but different electronic properties.

Quinoxaline: The parent compound of 2,3-Bis(2-pyridyl)quinoxaline, lacking the pyridyl substituents.

Biologische Aktivität

2,3-Bis(2-pyridyl)quinoxaline (bpq) is a significant compound in medicinal chemistry, particularly noted for its potential as an anticancer agent. This article explores its biological activities, mechanisms of action, and relevant case studies that highlight its efficacy in various applications.

Chemical Structure and Properties

The compound this compound features a quinoxaline core substituted with two pyridyl groups. This structure contributes to its ability to act as a bidentate ligand in metal complexes, enhancing its reactivity and biological activity.

Anticancer Activity

Mechanisms of Action

Research indicates that bpq and its metal complexes exhibit cytotoxic properties against various cancer cell lines. The mechanism typically involves:

- DNA Interaction : bpq complexes demonstrate strong binding affinity to DNA, leading to the induction of DNA strand breaks. This is crucial for their anticancer activity as it disrupts the replication and transcription processes in cancer cells .

- Reactive Oxygen Species (ROS) Generation : The activation of molecular oxygen in the presence of metal ions facilitates the generation of ROS, which can induce apoptosis in cancer cells .

Case Studies and Research Findings

-

Cytotoxicity Against Leukemia Cells : A study assessed the cytotoxicity of platinum(II) complexes containing bpq against drug-sensitive and multidrug-resistant leukemia cell lines (CCRF-CEM). The results showed significant inhibitory activity, with all tested compounds reducing cell viability below 30% at a concentration of 10 µM .

Compound Cell Line % Cell Viability bpqPt(OH2)2 CCRF-CEM <30% DMeDPQ CEM/ADR5000 <30% - In Vivo Studies : Zebrafish embryo toxicity assays have demonstrated that bpq complexes can induce developmental toxicity, further supporting their potential as anticancer agents by targeting rapidly dividing cells .

- Mechanism Elucidation : The synthesis of 2,3-bis(2-pyridyl)-5,8-quinoxalinediones has been linked to antitumor activity through the induction of single-strand cleavage in covalently closed circular DNA (ccc-DNA). This activity is enhanced by the presence of Cu(II), which facilitates the reduction of quinones to reactive species that cleave DNA .

Other Biological Activities

Beyond anticancer properties, bpq has shown promise in other biological contexts:

- Anti-inflammatory Properties : Complexes containing bpq have been studied for their ability to inhibit platelet-activating factor (PAF), suggesting potential applications in treating inflammatory conditions .

- Metal Chelation : The ability of bpq to chelate metal ions enhances its biological activity by stabilizing reactive intermediates and facilitating electron transfer processes critical for various enzymatic reactions .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic methods for preparing 2,3-Bis(2-pyridyl)quinoxaline, and how do reaction conditions influence yield?

Answer: The compound is typically synthesized via condensation of 1,2-diamines with α-diketones. A common approach involves refluxing o-phenylenediamine with 1,2-dicarbonyl derivatives (e.g., benzil analogs) in solvents like ethanol or methanol under inert conditions. Key parameters include:

- Temperature : Elevated temperatures (70–80°C) improve cyclization efficiency .

- Solvent polarity : Polar solvents enhance solubility of intermediates, reducing side products .

- Microwave-assisted synthesis : Recent advances use microwave irradiation to achieve >85% yield in 30 minutes without metal catalysts, minimizing decomposition .

Q. What analytical techniques are critical for verifying the purity and structure of this compound?

Answer:

- NMR spectroscopy : and NMR confirm substituent integration and aromatic proton environments. For example, pyridyl protons typically resonate at δ 7.2–8.5 ppm .

- X-ray crystallography : Resolves bond angles (e.g., N–C–C angles ≈ 120°) and torsion angles (e.g., pyridyl-quinoxaline dihedral angles of 10–20°), critical for structural validation .

- High-resolution mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., m/z 284.106 for CHN) .

Advanced Research Questions

Q. How do coordination geometries of this compound metal complexes vary, and what factors dictate their redox behavior?

Answer:

- Coordination modes : The ligand binds via pyridyl N atoms, forming 7-membered chelate rings with metals like Pt(II) or Au(I). For example, [PtCl(bpq)] adopts a distorted square-planar geometry with Pt–N bond lengths ≈ 2.0 Å .

- Redox activity : The quinoxaline core undergoes reversible one-electron reduction (-1.2 V vs. SCE), while metal centers (e.g., Au) dominate redox processes in complexes. Spectroelectrochemical studies (UV-vis-NIR/EPR) confirm ligand-centered reduction in Pt complexes but metal-centered reduction in Au analogs .

Q. What contradictions exist in crystallographic data for substituted derivatives, and how can they be resolved?

Answer:

- Structural discrepancies : Substituents like thiophene or bromine alter molecular planarity. For example, 2,3-bis(2-thienyl)quinoxaline shows coplanar thiophene rings (dihedral angle ≈ 10°), while brominated analogs exhibit torsional strain (≈20°) due to steric hindrance .

- Resolution strategies : Compare multiple datasets (e.g., CCDC entries) and apply DFT geometry optimization to reconcile experimental vs. computational bond angles (e.g., C–N–C angles ≈ 117–123° in X-ray vs. 119–121° in DFT) .

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound in drug design?

Answer:

- Frontier molecular orbitals (FMOs) : HOMO-LUMO gaps (~3.5 eV) correlate with charge-transfer efficiency. The quinoxaline LUMO localizes electron density at N atoms, facilitating DNA intercalation .

- Docking studies : Molecular dynamics simulations reveal binding affinities (ΔG ≈ -8 kcal/mol) to targets like cyclophilin A or MAP kinase, guiding pharmacophore optimization .

Q. What methodological challenges arise in evaluating biological activity, and how are they addressed?

Answer:

- Cytotoxicity assays : MTT-based studies require careful control of compound solubility (use DMSO ≤0.1% v/v) to avoid false positives. IC values for Pt(II) complexes against cancer cells (e.g., HeLa) range from 5–20 µM .

- DNA interaction studies : Ethidium bromide displacement assays quantify binding constants (K ≈ 10–10 M) via fluorescence quenching. Circular dichroism (CD) monitors conformational changes in DNA (e.g., B-to-Z transitions) .

Q. How do substituents at the 6,7-positions influence the photophysical properties of quinoxaline derivatives?

Answer:

- Electron-withdrawing groups (EWGs) : Nitro or chloro substituents redshift absorption maxima (λ ≈ 350→400 nm) by lowering LUMO energy. Emission intensity decreases due to enhanced non-radiative decay .

- Thiophene substituents : Enhance π-conjugation, increasing molar absorptivity (ε ≈ 10 Mcm) and fluorescence quantum yield (Φ ≈ 0.15) .

Eigenschaften

IUPAC Name |

2,3-dipyridin-2-ylquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N4/c1-2-8-14-13(7-1)21-17(15-9-3-5-11-19-15)18(22-14)16-10-4-6-12-20-16/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILLTYNYTHFEGHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(C(=N2)C3=CC=CC=N3)C4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30177870 | |

| Record name | NSC 97037 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30177870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23309-74-2 | |

| Record name | 2,3-Bis(2-pyridyl)quinoxaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023309742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC97037 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97037 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC 97037 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30177870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Bis(2-pyridyl)quinoxaline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54B398VV93 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.